molecular formula C11H13BrFNSi B6608699 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline CAS No. 1589005-95-7

4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline

Cat. No.: B6608699
CAS No.: 1589005-95-7
M. Wt: 286.21 g/mol
InChI Key: UZPZJWUCTNQNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline, also known as 4-BFTEA, is an organic compound belonging to the class of anilines. It has a wide range of applications in the scientific research field due to its unique properties. 4-BFTEA is a colorless solid at room temperature and is soluble in water, alcohols, and other organic solvents. It has a molecular weight of 250.25 g/mol and a melting point of 111 °C.

Scientific Research Applications

4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline has a wide range of applications in the scientific research field. It is used as a reactant in the synthesis of various compounds, such as benzimidazoles, oxazoles, and thiophenes. It is also used as a catalyst in the synthesis of cyclic ethers, amides, and amines. This compound is also used in the synthesis of organic photovoltaic materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst in the reaction of organic compounds. It is thought to facilitate the formation of new bonds between the reactants by activating the electrons of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound can cause irritation to the eyes and skin. It is also known to be toxic to aquatic organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline in lab experiments is its low cost and availability. It is also relatively easy to handle and store. However, the compound is toxic and should be used with caution. It is also flammable and should be kept away from sources of ignition.

Future Directions

The future directions of 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline research include further investigations into its mechanism of action and biochemical and physiological effects. Additionally, research into its potential applications in the synthesis of various organic compounds and materials is ongoing. Further studies into its toxicity and environmental effects are also needed. Finally, research into the development of safer and more efficient synthesis methods for the compound is ongoing.

Synthesis Methods

4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline is synthesized by reacting 4-bromo-2-fluorobenzaldehyde with trimethylsilyl ethynylmagnesium chloride in an inert atmosphere. The reaction is carried out in the presence of a Lewis acid such as zinc chloride or aluminum chloride. This reaction yields a mixture of this compound and 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]acetophenone. The this compound can then be isolated by column chromatography.

Properties

IUPAC Name

4-bromo-2-fluoro-6-(2-trimethylsilylethynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNSi/c1-15(2,3)5-4-8-6-9(12)7-10(13)11(8)14/h6-7H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPZJWUCTNQNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC(=C1)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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